molecular formula C12H18O2 B1531740 1-Butanol, 4-(3,4-dimethylphenoxy)- CAS No. 1156068-58-4

1-Butanol, 4-(3,4-dimethylphenoxy)-

Cat. No. B1531740
M. Wt: 194.27 g/mol
InChI Key: NHTLVRXCJNLCHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-Butanol, 4-(3,4-dimethylphenoxy)-” is C12H18O2 . This indicates that the molecule consists of 12 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact 3D structure of the molecule is not provided in the search results.

Scientific Research Applications

Synthesis and Structural Studies

Research on butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate and 1,3-dioxane derivatives, including 2,6-dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine, provides insights into the synthesis and crystal structures of compounds related to "1-Butanol, 4-(3,4-dimethylphenoxy)-". These compounds were synthesized and their structures characterized by spectroscopic techniques and single crystal X-ray diffraction, which could have implications for the development of new materials or chemical processes (Jebas et al., 2013).

Applications in Biofuels

A study on fermentative butanol production by clostridia highlights the potential of butanol, including "1-Butanol, 4-(3,4-dimethylphenoxy)-", as a bio-derived alternative or blending agent for conventional fuels. The research discusses the renewed interest in butanol due to its potential as a fuel or fuel additive, driven by advances in biotechnology and the increasing demand for renewable resources (Lee et al., 2008).

Chemical Kinetics and Combustion Models

Investigations into the chemical kinetics and combustion models for butanol isomers, including 1-butanol, have been conducted to better understand their combustion chemistry. This research is essential for developing bio-derived fuels and optimizing their performance in combustion engines. The study presents a comprehensive kinetic model that includes detailed reaction pathways, which is critical for predicting the combustion properties of linear and branched alcohols (Sarathy et al., 2012).

Photolabile Groups for Optical Gating

Research on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates its use as a photolabile protecting group, showcasing the potential of compounds related to "1-Butanol, 4-(3,4-dimethylphenoxy)-" in the development of optical gating of nanofluidic devices. This application is crucial for integrating nanostructures into multifunctional devices, which can be used in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1-Butanol, suggests that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to use personal protective equipment, avoid breathing vapors, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for “1-Butanol, 4-(3,4-dimethylphenoxy)-” are not mentioned in the search results, there is a growing interest in the development of biofuels, including biobutanol . This suggests that research into the properties and potential applications of “1-Butanol, 4-(3,4-dimethylphenoxy)-” and similar compounds could be a promising area for future study .

properties

IUPAC Name

4-(3,4-dimethylphenoxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTLVRXCJNLCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanol, 4-(3,4-dimethylphenoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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